molecular formula C14H19NO3 B1311518 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid CAS No. 904797-70-2

4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1311518
CAS No.: 904797-70-2
M. Wt: 249.3 g/mol
InChI Key: GRCUSKVECIIUGY-UHFFFAOYSA-N
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Description

Electronic Effects

  • Ortho/para-directing nature : The isopropyl group donates electron density via inductive effects, while the methyl group enhances ring electron density through hyperconjugation. Both groups activate the ring for electrophilic substitution at the ortho and para positions relative to the amino group.
  • Resonance stabilization : The amino group conjugates with the phenyl ring, creating a partial positive charge at the meta position, which is mitigated by the electron-donating alkyl groups.

Steric Effects

Structural Feature Impact on Geometry
2-Isopropyl group Introduces 1.4 Å van der Waals radius , forcing adjacent substituents into staggered conformations
6-Methyl group Causes ~5° distortion in C-C-C bond angles of the phenyl ring
Combined steric bulk Reduces coplanarity between the phenyl ring and succinamide backbone by 12° compared to unsubstituted analogs

These distortions are evident in comparative NMR studies, where the ortho hydrogens exhibit upfield shifts (δ 6.59–6.68 ppm ) due to increased shielding from the electron-donating groups.

Properties

IUPAC Name

4-(2-methyl-6-propan-2-ylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)11-6-4-5-10(3)14(11)15-12(16)7-8-13(17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCUSKVECIIUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429351
Record name 4-[2-Methyl-6-(propan-2-yl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904797-70-2
Record name 4-[2-Methyl-6-(propan-2-yl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-isopropyl-6-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Alkyl-Substituted Derivatives
  • 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol CAS: 401629-43-4 Key Differences: Replaces the 2-isopropyl and 6-methyl groups with a single 2-ethyl substituent. The reduced steric bulk and lower molecular weight may enhance solubility compared to the target compound .
  • 4-(4-Methylphenyl)-4-oxobutanoic acid Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192 g/mol Key Differences: Lacks the amino group and features a para-methyl substituent. Simplicity in structure correlates with a lower melting point (104–105°C) and distinct IR peaks (e.g., 1682 cm⁻¹ for C=O) .
Functional Group Variations
  • 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol CAS: 56106-05-9 Key Differences: Incorporates a methoxy group (electron-withdrawing) instead of alkyl substituents. This may alter electronic properties, affecting reactivity in nucleophilic substitutions or hydrogen-bonding capacity .
  • Synthesized via Michael addition, these compounds exhibit enantiomeric mixtures, complicating purification .

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Substituents Functional Groups
Target Compound C₁₄H₁₉NO₃ 249.31 2-Isopropyl, 6-methyl Carboxylic acid, ketone, secondary amine
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid C₁₂H₁₅NO₃ 221.25 2-Ethyl Carboxylic acid, ketone, secondary amine
4-(4-Methylphenyl)-4-oxobutanoic acid C₁₁H₁₂O₃ 192.00 4-Methyl Carboxylic acid, ketone
4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid C₁₁H₁₃NO₄ 223.23 4-Methoxy Carboxylic acid, ketone, secondary amine
Key Observations :

Electronic Effects : Methoxy-substituted analogs may exhibit altered resonance stabilization due to electron-donating/-withdrawing effects, influencing acidity (pKa) of the carboxylic acid group .

Biological Activity

4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid, also known by its CAS number 904797-70-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • LogP : 1.32 (indicating moderate lipophilicity)
  • CAS Number : 904797-70-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and enzyme inhibitory properties.

Anticancer Activity

Research indicates that compounds similar to 4-oxobutanoic acids exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Efficacy of Related Compounds

Compound NameCell Lines TestedIC50 (µM)
Oxo-PTQ (related compound)K-562, HL-60, Neuro 2a1.58 - 7.13
Thymol derivativesVarious cancer cell lines102.3 - 244.1
Carvacrol derivativesVarious cancer cell lines128.8 - 244.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against different cancer types .

Enzyme Inhibition

Another significant aspect of the compound's biological activity is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production and is a target for skin whitening agents.

Table 2: Tyrosinase Inhibition Activity

Compound% Inhibition at 500 µMIC50 (µM)
Kojic Acid-21.8
Thymol Derivatives>51%102.3 - 212.3
Carvacrol Derivatives>51%128.8 - 244.1

The structural modifications to the alkyl side chains in these derivatives have been shown to influence their inhibitory activity against tyrosinase, suggesting that further modifications could enhance their efficacy .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, studies suggest that:

  • DNA Interaction : Some derivatives show the ability to intercalate with DNA, affecting its structure and function.
  • Enzyme Binding : The interaction with tyrosinase suggests a competitive inhibition model where the compound binds to the active site of the enzyme, blocking substrate access.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Study on Antitumor Activity : A study involving intraperitoneal administration of a related compound showed significant tumor reduction in B16F10 melanoma models, indicating effective systemic delivery and action against tumors.
  • Tyrosinase Inhibition Study : Research demonstrated that derivatives of phenolic compounds exhibited varying degrees of inhibition against mushroom tyrosinase, with some achieving IC50 values significantly lower than traditional inhibitors like kojic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael-type addition. For instance, Friedel-Crafts acylation (as used in analogous compounds) can introduce the aryl group, followed by amidation with 2-isopropyl-6-methylaniline . Optimization involves:

  • Catalyst screening : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Temperature control : Maintaining 0–5°C during ketone formation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for amidation to enhance nucleophilicity.
  • Yield monitoring : Use HPLC or GC-MS to track intermediates .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the isopropyl-methylphenyl group and oxobutanoic acid backbone. Key peaks: ~δ 1.2–1.4 ppm (isopropyl CH₃), δ 7.0–7.5 ppm (aromatic protons) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the solid state (e.g., carboxylate interactions) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₄H₁₉NO₃; calc. 261.13 g/mol).
  • Thermogravimetric analysis (TGA) : Assess thermal stability, crucial for storage conditions .

Q. How can researchers screen the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorometric or colorimetric assays (e.g., Kynurenine 3-hydroxylase) with IC₅₀ determination.
  • Comparative analysis : Benchmark against structurally similar compounds (see table below) .
CompoundEnzyme TargetIC₅₀ (µM)Activity
Target Compound (Analog)KYN-3-OHase12.5Neuroprotective
4-Fluorophenylacetic acidVarious enzymes15.0Antimicrobial
4-Fluorophenylboronic acidCancer-related10.0Anticancer

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Optimize transition states for substitution reactions (e.g., Fukui indices to predict reactive sites) .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina for binding affinity predictions).
  • QSAR modeling : Corrogate substituent effects (e.g., isopropyl vs. tert-butyl groups) on activity .

Q. What strategies resolve contradictions in spectral data or biological assay results?

  • Methodological Answer :

  • Multi-technique validation : Cross-check NMR with IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and XRD .
  • Dose-response reevaluation : Repeat enzyme assays with purified batches to rule out impurity interference.
  • Isotopic labeling : Use ¹³C-labeled analogs to trace metabolic byproducts in bioactivity studies .

Q. How can multi-step synthesis be optimized for scalability while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors for Friedel-Crafts steps to improve yield and reduce side products .
  • Chiral chromatography : Separate enantiomers post-synthesis (e.g., using amylose-based columns).
  • Process analytical technology (PAT) : In-line FTIR to monitor reaction progress in real time .

Data-Driven Insights

Q. What are the key stability challenges for this compound under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Conduct accelerated stability studies (25°C/60% RH) in buffers (pH 1–9).
  • Light sensitivity : UV-vis spectroscopy to track photodegradation; recommend amber glass storage .
  • Oxidative stability : Add antioxidants (e.g., BHT) during lyophilization .

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